molecular formula C6H12O4 B1236485 Boivinose

Boivinose

Cat. No.: B1236485
M. Wt: 148.16 g/mol
InChI Key: JWFRNGYBHLBCMB-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boivinose is a dideoxyhexose.

Scientific Research Applications

Synthesis and Chemical Properties

  • Boivinose has been synthesized through a diastereoselective ene reaction, demonstrating the feasibility of its chemical production. This synthesis involved a series of reactions including ozonolysis and chemoselective hydride reduction, yielding a 29.7% overall yield (Wenjing Lu & B. Uang, 1994).

Natural Occurrence and Derivation

  • This compound is found as a component in certain natural compounds. For instance, it was identified in alternanthin, a C-glycosylated flavonoid from Alternanthera philoxeroides. This discovery was significant due to the rarity of this compound in natural compounds (Bing-nan Zhou, G. Blaskó, & G. Cordell, 1988).

Biotechnological Applications

  • In biotechnology, this compound has been utilized in the field of combinatorial biosynthesis. Specifically, it was involved in the construction of gene clusters for the biosynthesis of d-deoxysugars like d-boivinose, which led to the generation of novel glycosylated compounds (María Pérez et al., 2006).
  • Another study highlighted the presence of this compound in flavone C-glycosides isolated from Zea mays, with these compounds exhibiting glycation inhibitory activity. This suggests potential applications of this compound-containing compounds in areas like diabetes research (R. Suzuki, Y. Okada, & T. Okuyama, 2003).

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(3S,4S,5R)-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1

InChI Key

JWFRNGYBHLBCMB-SRQIZXRXSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@H](CC=O)O)O)O

SMILES

CC(C(C(CC=O)O)O)O

Canonical SMILES

CC(C(C(CC=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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